molecular formula C25H21Cl2N3O4 B2535917 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea CAS No. 1115911-81-3

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea

Cat. No.: B2535917
CAS No.: 1115911-81-3
M. Wt: 498.36
InChI Key: AJNRDFNHAGYXDU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea is a useful research compound. Its molecular formula is C25H21Cl2N3O4 and its molecular weight is 498.36. The purity is usually 95%.
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Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-malarial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₃

The presence of chloro and methoxy groups in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including our compound of interest. The following table summarizes findings from various studies on its efficacy against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism of Action
HepG20.47Induces apoptosis via caspase activation
MCF70.90Inhibits cell proliferation through cell cycle arrest
A5491.20Modulates signaling pathways involved in survival

In a study evaluating the biological activity of phenylurea derivatives, this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.47 µM, indicating strong potential for further development as an anticancer agent .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. The following table summarizes its activity against Plasmodium falciparum:

CompoundStrainIC50 (µM)Selectivity Index (SI)
This compoundPf 3D70.0954

The results indicate that the compound possesses excellent antimalarial activity with a low cytotoxicity profile against mammalian cells, reflected in a high selectivity index (SI) value .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S phase.
  • Inhibition of Plasmodium Growth : The urea moiety is suggested to form hydrogen bonds with key residues in the ATP binding site of Plasmodium proteins, disrupting their function and leading to reduced parasite viability .

Case Studies

A notable case study involved the assessment of the compound's efficacy in vivo using murine models infected with Plasmodium falciparum. The treated group showed a significant reduction in parasitemia compared to controls, supporting its potential as an antimalarial therapeutic agent.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O4/c1-32-22-12-20(14-5-4-6-15(26)9-14)29-19-8-7-16(10-17(19)22)28-25(31)30-21-11-18(27)23(33-2)13-24(21)34-3/h4-13H,1-3H3,(H2,28,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNRDFNHAGYXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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